Dibutyl 3-hydroxybutyl phosphate
Description
Contextualization as a Metabolite of Organophosphorus Esters
Dibutyl 3-hydroxybutyl phosphate (B84403) (DBP-OH) is recognized as a metabolite of the organophosphorus compound tributyl phosphate (TBP). bertin-bioreagent.com TBP is a synthetic chemical utilized extensively as a solvent, plasticizer, and flame retardant. nih.govresearchgate.net Organophosphorus esters (OPEs) like TBP are not chemically bound to the products they are used in, which allows them to be released into the environment through processes like volatilization, leaching, and abrasion. nih.gov
Once in the environment or assimilated by organisms, TBP undergoes metabolic transformation. One of the key metabolic pathways is hydroxylation, which converts TBP into Dibutyl 3-hydroxybutyl phosphate. This biotransformation has been specifically demonstrated in laboratory studies; for instance, the incubation of goldfish liver microsomes with TBP in the presence of NADPH resulted in the production of this compound and dibutyl phosphate. bertin-bioreagent.com This positions DBP-OH as a direct biomarker for exposure to and metabolic processing of TBP.
Below is a data table detailing the parent compound and its resulting metabolite.
Table 1: Parent Compound and Metabolite| Compound Name | Abbreviation | Chemical Formula | Role |
|---|---|---|---|
| Tributyl phosphate | TBP | C₁₂H₂₇O₄P | Parent Compound |
| This compound | DBP-OH | C₁₂H₂₇O₅P | Metabolite |
Significance in Environmental and Biological Transformation Studies
The study of this compound is significant for monitoring and understanding the environmental impact of its parent compound, TBP. Since OPEs are widespread environmental contaminants found in various matrices including air, water, soil, and indoor dust, it is crucial to understand their fate. nih.govresearchgate.net The transformation of OPEs can occur through both abiotic (e.g., physicochemical) and microbial processes in the environment, as well as through metabolism in organisms. acs.org
Detecting metabolites like this compound in environmental samples or within organisms serves as definitive evidence of the presence and breakdown of the parent OPE. This is a critical aspect of environmental and biological transformation studies for several reasons:
Tracking Contaminant Pathways: Identifying metabolites helps researchers trace the movement and degradation pathways of the parent compounds through different environmental compartments and biological systems. nih.gov
Assessing Bioavailability and Metabolism: The presence of DBP-OH in an organism confirms that the parent compound, TBP, was not only present in the organism's environment but was also absorbed and metabolized. bertin-bioreagent.com
Biomonitoring of Exposure: In a manner similar to how other OPE metabolites are used, DBP-OH can serve as a biomarker for assessing exposure to TBP. nih.gov The analysis of such metabolites in biological samples (e.g., urine) is a common method for quantifying human and animal exposure to the original OPEs. nih.gov
The table below summarizes key research findings related to the transformation of OPEs, highlighting the context in which the study of metabolites like this compound is important.
Table 2: Summary of Research Findings on OPE Transformation| Research Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| OPE Metabolism in Biota | OPEs are metabolized by organisms, including fish and birds. | Demonstrates that parent OPEs are transformed within living systems, leading to the formation of metabolites. | nih.govresearchgate.net |
| OPEs in the Environment | OPEs are widely detected in various environmental matrices such as water, soil, and air. | Highlights the widespread presence of the parent compounds that can undergo transformation. | nih.govresearchgate.net |
| Metabolite Production | Goldfish liver microsomes convert TBP into this compound (TBP-OH). | Provides direct evidence of a specific metabolic pathway for TBP, identifying a key metabolite. | bertin-bioreagent.com |
| Human Biomonitoring | Urinary metabolites of OPEs are used as biomarkers to assess human exposure levels. | Establishes the principle of using metabolites to quantify exposure to parent compounds. | nih.gov |
| Atmospheric Transformation | OPEs can undergo physicochemical and microbial transformation in the atmosphere. | Shows that transformation is not limited to biological systems and can create new atmospheric pollutants. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 3-hydroxybutyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008696 | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-69-3 | |
| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation Pathways and Formation Mechanisms of Dibutyl 3 Hydroxybutyl Phosphate
Enzymatic Formation from Tributyl Phosphate (B84403)
The initial step in the metabolism of tributyl phosphate involves its enzymatic conversion to dibutyl 3-hydroxybutyl phosphate. This process is primarily an oxidative reaction catalyzed by specific enzyme systems within the body.
Role of Mixed-Function Oxidases (MFOs)
The metabolic conversion of tributyl phosphate is initiated by oxidation, a reaction catalyzed by the cytochrome P-450-dependent mono-oxygenase system. who.int This system is a key component of the broader class of enzymes known as mixed-function oxidases (MFOs). These enzymes are primarily located in the smooth endoplasmic reticulum of liver and kidney cells and are responsible for metabolizing a wide variety of foreign compounds. wikipedia.org In the case of TBP, the MFO system introduces a hydroxyl group onto one of the butyl chains of the molecule. who.intwikipedia.org
ω-1 Oxidation as a Primary Biotransformation Step
The hydroxylation of the butyl chain of tributyl phosphate occurs specifically at the omega (ω) or omega-1 (ω-1) position. who.int The formation of this compound is the result of ω-1 oxidation, where the hydroxyl group is added to the carbon atom second from the end of one of the butyl chains. This reaction is a critical first step in the metabolic pathway of TBP. who.int This initial hydroxylation increases the water solubility of the compound, facilitating further metabolism and eventual excretion.
In Vitro Biotransformation System Characterization (e.g., Liver Microsomes, Homogenates)
The biotransformation of tributyl phosphate has been extensively studied using various in vitro systems, particularly liver preparations which are rich in metabolic enzymes. nih.govresearchgate.netmdpi.com These studies have been instrumental in identifying the primary metabolites and characterizing the enzymatic processes involved.
In vitro tests using rat liver homogenates demonstrated that microsomal enzymes rapidly metabolize TBP. who.intnih.gov The presence of NADPH, a necessary cofactor for cytochrome P-450-dependent mono-oxygenases, was found to be essential for this rapid metabolism. who.intnih.gov In these systems, this compound was identified as a primary metabolite in the initial stage of the reaction. who.intnih.gov
Similar findings have been observed in aquatic species. Studies using liver microsomes from both goldfish and killifish have shown that TBP is converted into this compound and dibutyl hydrogen phosphate. who.intnih.govbertin-bioreagent.comcaymanchem.comglpbio.com
| In Vitro System | Organism | Key Findings | Reference(s) |
| Liver Homogenate | Rat | Rapid metabolism of TBP in the presence of NADPH. This compound identified as a primary metabolite. | who.intnih.gov |
| Liver Microsomes | Goldfish | Conversion of TBP to this compound and Dibutyl hydrogen phosphate in the presence of NADPH. | who.intbertin-bioreagent.comcaymanchem.comglpbio.com |
| Liver Microsomes | Killifish | Degradation of TBP to this compound and other metabolites. | who.intnih.gov |
Subsequent Biotransformation of this compound
Following its formation, this compound can undergo further metabolic changes, leading to the creation of other phosphate compounds.
Formation of Butyl di(3-hydroxybutyl) Phosphate
In studies involving extended incubation times with rat liver homogenates, this compound was shown to be a precursor to butyl di(3-hydroxybutyl) phosphate. who.int This subsequent transformation involves the oxidation of a second butyl chain on the molecule, again at the ω-1 position. This di-hydroxylated metabolite has also been identified in the urine of rats administered TBP, confirming this pathway occurs in vivo. who.intnih.gov
Formation of Dibutyl Hydrogen Phosphate
Dibutyl hydrogen phosphate (DBHP) is another key metabolite formed from this compound. who.intnih.gov This conversion has been observed in in vitro studies with rat liver homogenates during extended incubation periods. who.int DBHP is also produced directly from TBP metabolism in the liver microsomes of goldfish and is a major phosphorus-containing metabolite found in the urine of rats. who.intbertin-bioreagent.comcaymanchem.comglpbio.comnih.gov The formation of DBHP involves the removal of the hydroxylated butyl group, a process known as dealkylation.
| Precursor Compound | Resulting Metabolite | In Vitro System / In Vivo Evidence | Reference(s) |
| This compound | Butyl di(3-hydroxybutyl) Phosphate | Rat liver homogenate (in vitro); Rat urine (in vivo) | who.int |
| This compound | Dibutyl Hydrogen Phosphate | Rat liver homogenate (in vitro) | who.intnih.gov |
| Tributyl Phosphate | Dibutyl Hydrogen Phosphate | Goldfish liver microsomes (in vitro); Rat urine (in vivo) | who.intbertin-bioreagent.comcaymanchem.comglpbio.comnih.gov |
Role of Glutathione (B108866) S-Transferase and Mercapturic Acid Conjugation in Oxidized Metabolite Processing
Glutathione S-transferases (GSTs) are crucial phase II detoxification enzymes that play a significant role in the metabolism of a wide array of xenobiotics, including oxidized metabolites of organophosphate esters. nih.govnih.gov These enzymes facilitate the conjugation of electrophilic compounds with glutathione (GSH), a tripeptide. nih.govnih.gov This process, known as mercapturic acid conjugation, renders the metabolites more water-soluble and less toxic, priming them for excretion from the body. nih.govnih.gov
The GST-catalyzed reaction is a key step in the detoxification pathway. nih.gov Following conjugation with GSH, the resulting product undergoes further enzymatic processing. This typically involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then readily eliminated, often in the urine. nih.gov
While direct evidence for the specific involvement of GST and mercapturic acid conjugation in the processing of this compound is not extensively detailed in the available literature, the known metabolic pathways for other organophosphate flame retardants (OPFRs) strongly suggest this route. oaepublish.comnih.gov For instance, studies on other OPFRs have identified glutathione-conjugated products, indicating the involvement of this pathway. acs.orgnih.gov The formation of such conjugates is a common detoxification strategy for electrophilic intermediates that can be formed during the oxidative metabolism of OPFRs. nih.gov
The process of mercapturic acid conjugation can be summarized as follows:
Phase I Metabolism : The parent compound, such as a tributyl phosphate, undergoes oxidation, potentially forming an electrophilic intermediate.
Glutathione Conjugation : GSTs catalyze the attachment of GSH to this reactive intermediate.
Further Processing : The glutathione conjugate is metabolized to a cysteine conjugate.
N-Acetylation : The cysteine conjugate is acetylated to form a mercapturic acid.
Excretion : The final mercapturic acid product is excreted from the body. nih.gov
This pathway is a fundamental mechanism for cellular protection against a variety of toxic compounds. nih.govnih.gov
Radiolytic Formation Processes
This compound has been identified as a product of the radiolysis of tributyl phosphate (TBP). bertin-bioreagent.com Radiolysis is the process of chemical decomposition induced by high-energy radiation. In the context of TBP, which is used in nuclear reprocessing to extract uranium and plutonium, its exposure to radiation can lead to the formation of various degradation products, including this compound. bertin-bioreagent.com This formation occurs through complex radical-induced reactions initiated by the interaction of radiation with the TBP molecules and any surrounding solvent, such as nitric acid.
The process involves the breaking of chemical bonds and the formation of reactive species that can then recombine or react with other molecules to form new compounds. The formation of this compound during the radiolysis of TBP highlights a non-biological pathway for its generation in specific industrial settings. bertin-bioreagent.com
Comparative Biotransformation Across Biological Systems
The biotransformation of this compound and its parent compounds, such as tris(2-butoxyethyl) phosphate (TBOEP) and tributyl phosphate (TBP), varies across different biological systems.
In aquatic organisms, the metabolism of organophosphate esters is an important detoxification mechanism. Studies have shown that fish possess the enzymatic machinery to biotransform these compounds. For example, the incubation of goldfish liver microsomes with TBP in the presence of NADPH resulted in the formation of this compound and dibutyl phosphate. bertin-bioreagent.com This indicates that cytochrome P450 enzymes are involved in the oxidative metabolism of TBP in fish.
Research on zebrafish exposed to various organophosphate flame retardants revealed several metabolic pathways, including hydrolysis (scission of the ester bond), oxidative hydroxylation, and conjugation with glucuronic acid. nih.gov The liver and intestine were identified as the primary organs for biotransformation in zebrafish. nih.gov Although this compound was not specifically measured in this study, the observed hydroxylation pathway is consistent with its formation from a parent compound like TBP or TBOEP. The rapid depuration of metabolites from fish tissues suggests that they are not highly persistent in these organisms. nih.gov
The general metabolic pathways for OPFRs in aquatic animals involve O-dealkylation, hydroxylation, and phase II conjugation. oaepublish.com
Table 1: Biotransformation of Organophosphate Esters in Aquatic Organisms
| Organism | Parent Compound(s) | Observed Metabolic Pathways | Key Metabolites/Products | Primary Organs of Metabolism | Reference(s) |
| Goldfish | Tributyl phosphate (TBP) | Oxidative hydroxylation | This compound, dibutyl phosphate | Liver (microsomes) | bertin-bioreagent.com |
| Zebrafish | Various OPFRs (including TBOEP) | Hydrolysis, oxidative hydroxylation, glucuronidation | Diester metabolites, hydroxylated metabolites, glucuronide conjugates | Liver, Intestine | nih.gov |
In mammalian systems, such as rat models, organophosphate flame retardants are also readily metabolized. nih.govuantwerpen.be The primary routes of biotransformation involve oxidative processes mediated by cytochrome P450 enzymes, followed by conjugation reactions. oaepublish.com Studies in rats have demonstrated that after oral exposure to TBOEP, it is metabolized to various products, including this compound.
The metabolic pathways in mammals are generally similar to those in aquatic organisms and include O-dealkylation and hydroxylation. oaepublish.com These phase I reactions are followed by phase II conjugation to facilitate excretion. Urinary metabolites are commonly used as biomarkers of exposure to OPFRs in humans. nih.gov For instance, diphenyl phosphate (DPHP) is a well-known urinary metabolite of triphenyl phosphate (TPHP). nih.gov While specific data on the urinary excretion of this compound in rats is limited in the provided context, the general metabolic fate of OPFRs points towards its formation and subsequent elimination.
Table 2: Biotransformation of Organophosphate Esters in Mammalian Systems
| Organism | Parent Compound(s) | Observed Metabolic Pathways | Key Metabolites/Products | Primary Site of Metabolism | Reference(s) |
| Rat | Tris(2-butoxyethyl) phosphate (TBOEP) | Oxidative metabolism | This compound | Liver | oaepublish.com |
| Human (in vitro) | Tris(2-butoxyethyl) phosphate (TBOEP) | Upregulation of protein and energy metabolism genes | Not specified | Liver cells (HepG2) | nih.gov |
Plants can also take up and metabolize organophosphate esters from their environment. nih.govresearchgate.net Studies using hydroponic systems have provided insights into these processes. For example, research on lettuce has shown that these plants can absorb various organic compounds from the nutrient solution. nih.govnih.govmdpi.com
Research on the biotransformation of various OPEs in rice grown hydroponically identified several metabolic pathways, including hydrolysis, hydroxylation, and conjugation with glutathione, glucuronides, and sulfates. acs.orgnih.gov This indicates that plants possess diverse enzymatic systems capable of metabolizing these contaminants. The formation of hydroxylated metabolites is a key step, which suggests that a compound like this compound could be formed within plant tissues from a parent OPE. acs.orgnih.govnih.gov
The uptake and translocation of OPEs in plants are influenced by the compound's hydrophobicity. acs.orgnih.gov Once inside the plant, these compounds can undergo biotransformation, leading to a variety of metabolites. nih.govnih.gov
Table 3: Biotransformation of Organophosphate Esters in Plant Systems
| Plant System | Parent Compound(s) | Observed Metabolic Pathways | Key Metabolites/Products | Reference(s) |
| Rice (hydroponic) | Various OPEs | Hydrolysis, hydroxylation, methylation, glutathione conjugation, glucuronide conjugation, sulfate (B86663) conjugation | Hydrolyzed products, hydroxylated metabolites, conjugated metabolites | acs.orgnih.gov |
| White Lupin, Wheat (hydroponic) | Various OPEs | Hydrolysis, hydroxylation, sulfate conjugation, cysteine conjugation | Hydrolyzed products, hydroxylated metabolites, conjugated metabolites | nih.gov |
| Lettuce (hydroponic) | Various organic compounds | General uptake and metabolism | Various transformation products | nih.govnih.govmdpi.com |
Mechanistic and Molecular Studies on Dibutyl 3 Hydroxybutyl Phosphate Biotransformation
Enzyme System Characterization in Metabolite Formation
The formation of Dibutyl 3-hydroxybutyl phosphate (B84403) from its parent compound, tributyl phosphate (TBP), is primarily a result of Phase I metabolic reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are crucial for the oxidative biotransformation of a vast array of xenobiotics. mdpi.com
Research using fish liver microsomes has been instrumental in characterizing the enzyme kinetics of this transformation. In vitro studies with Carassius carassius (goldfish) liver microsomes have demonstrated that the metabolism of TBP to Dibutyl 3-hydroxybutyl phosphate follows Michaelis-Menten kinetics. inchem.org The incubation of these microsomes with TBP in the presence of NADPH, a necessary cofactor for CYP activity, leads to the formation of this compound and dibutyl phosphate. nih.gov
Further investigations have identified specific CYP isozymes responsible for this metabolic step. Inhibition studies have confirmed that CYP3A4 and CYP1A are the significant isoforms catalyzing the metabolism of TBP in fish liver microsomes. inchem.org The involvement of CYP3A4 is particularly noteworthy as it is one of the most abundant and important drug-metabolizing enzymes in humans. mdpi.com
Kinetic parameters for the formation of this compound (referred to as 3-OH-TNBP in some literature, where TNBP stands for tris(n-butyl) phosphate) have been determined in fish liver microsomes. These studies provide valuable data on the efficiency of this metabolic conversion.
Interactive Data Table: Kinetic Parameters for the Formation of this compound in Fish Liver Microsomes
| Parameter | Value | Unit |
|---|---|---|
| Apparent Vmax (maximum metabolic rate) | Highest among other metabolites | pmol/min/mg protein |
| CLint (intrinsic clearance) | 3.1 | µL/min/mg protein |
Data derived from studies on Carassius carassius liver microsomes. inchem.org
The depletion of the parent compound, TBP, in these in vitro systems also follows the Michaelis-Menten model, with an intrinsic clearance (CLint) of 3.1 µL·min-1·mg-1 protein. inchem.org This indicates a rapid biotransformation process within the liver.
Isotopic Labeling Approaches in Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. frontiersin.org By replacing one or more atoms of a molecule with their stable or radioactive isotopes, researchers can track the transformation of the parent compound into its various metabolites. This methodology is invaluable for elucidating complex metabolic pathways and understanding the mechanisms of bond cleavage and formation.
In the context of organophosphorus ester metabolism, isotopic labeling with isotopes such as Carbon-13 (13C), and Oxygen-18 (18O) can provide definitive evidence for specific reaction pathways. researchgate.net For instance, labeling the butyl chains of tributyl phosphate with 13C would allow for the unambiguous identification of metabolites containing these carbon atoms using mass spectrometry. This would help to confirm whether the butyl group remains intact or undergoes cleavage during the formation of this compound and its subsequent derivatives.
Similarly, 18O-labeling of the phosphate group can be employed to investigate the hydrolytic stability of the ester bonds and to trace the origin of oxygen atoms in the resulting phosphate-containing metabolites. researchgate.net While general principles of isotopic labeling in metabolic research are well-established, specific studies employing these techniques to meticulously map the biotransformation of tributyl phosphate to this compound are not extensively detailed in publicly available literature. However, the application of such methods to other organophosphorus compounds serves as a strong precedent for their utility in this area. nih.govnih.gov
For example, studies on other xenobiotics have successfully used stable isotope labeling to differentiate between various metabolic routes and to quantify the flux through competing pathways. nih.gov The application of such approaches to the study of this compound formation would provide a more definitive understanding of the underlying molecular rearrangements.
Proposed Comprehensive Metabolic Networks for Parent Organophosphorus Esters and Their Derivatives
The biotransformation of tributyl phosphate (TBP) results in a complex network of metabolites, with this compound being a key intermediate. The metabolic pathways involve a combination of oxidation, dealkylation, and conjugation reactions. nih.govnih.gov
The initial and primary step is the oxidation of one of the butyl chains of TBP, catalyzed by cytochrome P450 enzymes, to form this compound. nih.gov This hydroxylation reaction increases the polarity of the molecule, facilitating further metabolism and excretion.
Following hydroxylation, the metabolic pathways can diverge. One major route involves the dealkylation of the parent compound and its hydroxylated derivatives. This process leads to the formation of dibutyl hydrogen phosphate and butyl dihydrogen phosphate. nih.govnih.gov These dealkylated metabolites are more water-soluble than the parent TBP and are major urinary excretion products.
Another significant pathway involves the further oxidation of the hydroxylated butyl chain. The 3-hydroxybutyl group can be oxidized to a 3-oxobutyl group, forming dibutyl 3-oxobutyl phosphate. datapdf.com This ketone derivative can then undergo further metabolic transformations.
Furthermore, the oxidized alkyl moieties can be cleaved and subsequently undergo Phase II conjugation reactions. A prominent conjugation pathway is the formation of mercapturic acid derivatives. Studies have identified N-acetyl-(S-3-hydroxybutyl)-L-cysteine and N-acetyl-(S-3-oxobutyl)-L-cysteine as urinary metabolites of TBP in rats. nih.govnih.gov This indicates that the 3-hydroxybutyl and 3-oxobutyl groups are conjugated with glutathione (B108866), which is then further metabolized to the corresponding mercapturic acids before excretion. datapdf.com
The comprehensive metabolic network for tributyl phosphate, therefore, includes a series of interconnected hydroxylation, dealkylation, oxidation, and conjugation reactions, leading to a variety of derivatives.
Interactive Data Table: Key Metabolites in the Biotransformation of Tributyl Phosphate
| Metabolite Name | Abbreviation | Metabolic Pathway |
|---|---|---|
| This compound | - | Hydroxylation |
| Dibutyl hydrogen phosphate | DBP | Dealkylation |
| Butyl dihydrogen phosphate | BDP | Dealkylation |
| Dibutyl 3-oxobutyl phosphate | - | Oxidation |
| N-acetyl-(S-3-hydroxybutyl)-L-cysteine | - | Conjugation |
| N-acetyl-(S-3-oxobutyl)-L-cysteine | - | Conjugation |
This table summarizes the major metabolites identified in various in vivo and in vitro studies. nih.govnih.govdatapdf.com
This intricate network highlights the multiple biotransformation routes that contribute to the detoxification and elimination of tributyl phosphate and its derivatives from the body.
Advanced Analytical Methodologies for the Characterization and Quantification of Dibutyl 3 Hydroxybutyl Phosphate
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For dibutyl 3-hydroxybutyl phosphate (B84403), both gas and liquid chromatography, coupled with mass spectrometry, have proven to be powerful tools.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. In the context of organophosphorus compounds like dibutyl 3-hydroxybutyl phosphate, GC-MS provides excellent separation and definitive identification. cromlab-instruments.es The methodology typically involves the injection of a sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. cromlab-instruments.esnih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. nih.gov
The US Environmental Protection Agency (EPA) Method 8141B, for instance, outlines procedures for the determination of organophosphorus compounds and can be adapted for the analysis of this compound. cromlab-instruments.es This method often utilizes a low-polarity capillary column, such as one with a 5% phenyl-methyl silicone phase, and can be performed in splitless injection mode to enhance sensitivity. cromlab-instruments.esnih.gov The mass spectrometer is typically operated in electron impact (EI) mode, and for enhanced specificity, selected ion monitoring (SIM) can be employed to target characteristic ions of the analyte. nih.gov
Typical GC-MS Parameters for Organophosphorus Compound Analysis:
| Parameter | Value |
| Column | 5% Phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1 mL/min |
| Oven Program | Initial temperature of 40°C held for 2 minutes, ramped to 180°C at 30°C/min, then to 210°C at 15°C/min and held for 3 minutes, followed by a ramp to 250°C at 10°C/min, and finally to 290°C at 30°C/min and held for 4 minutes. |
| MS Detector | Electron Impact (EI) ionization at 70eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
This table presents a generalized set of parameters; specific conditions may be optimized for individual analyses.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Approaches
For non-volatile or thermally labile compounds, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers a superior alternative. This technique is particularly well-suited for the analysis of polar metabolites like this compound in biological matrices. nih.gov UHPLC utilizes columns with smaller particle sizes (sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov
The separation in UHPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The eluent from the UHPLC column is then introduced into a tandem mass spectrometer. Here, the analyte is ionized, typically using electrospray ionization (ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.gov
A study on the analysis of dialkyl phosphates in human urine demonstrated the effectiveness of LC-ESI-MS/MS. nih.gov While GC-MS showed better sensitivity for some related compounds, LC-MS/MS was more suitable for others, highlighting the complementary nature of these techniques. nih.gov The choice between GC-MS and UHPLC-MS/MS often depends on the specific properties of the analyte and the complexity of the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about molecules. researchgate.net In the context of metabolomics, NMR is used to obtain a comprehensive profile of the small molecules present in a biological sample. nih.gov This is particularly valuable for identifying and quantifying metabolites like this compound.
The fundamental principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, which causes specific atomic nuclei to resonate. researchgate.net The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the elucidation of the molecule's structure. For metabolomics studies, ¹H NMR is most commonly used due to the high natural abundance and sensitivity of the proton nucleus. nih.gov
One of the key advantages of NMR is its high reproducibility and its ability to provide quantitative data without the need for extensive calibration curves for each analyte, as a single internal reference standard can be sufficient. nih.gov However, a limitation of one-dimensional (1D) ¹H NMR is the potential for signal overlap in complex mixtures. This can be addressed by using two-dimensional (2D) NMR techniques, which spread the signals across two frequency axes, improving resolution and aiding in the identification of unknown compounds. nih.gov
Application of Mass-Labelled Internal Standards for Quantification
Accurate quantification in mass spectrometry-based methods is often challenged by matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest. To correct for these variations, as well as for variability in sample preparation and instrument response, mass-labelled internal standards are widely employed. scispace.comnih.gov
A mass-labelled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scispace.com These standards are chemically identical to the analyte and therefore exhibit very similar chromatographic retention times and ionization efficiencies. scispace.com However, they are distinguishable by their higher mass in the mass spectrometer.
By adding a known amount of the mass-labelled internal standard to the sample before analysis, any variations in the analytical process will affect both the analyte and the internal standard equally. The concentration of the analyte can then be accurately determined by measuring the ratio of the response of the analyte to that of the internal standard. scispace.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis using LC-MS/MS, as it significantly improves the accuracy and precision of the measurements. nih.gov For instance, in the analysis of inositol (B14025) phosphates, a differential isotope labeling strategy using methylation was employed to generate internal standards for accurate quantification by UHPLC-MS/MS. nih.gov
Non-Target Analysis Strategies for Metabolite Discovery
While targeted analysis focuses on the detection and quantification of specific, known compounds, non-target analysis (NTA) aims to identify all detectable chemical compounds in a sample, including previously unknown metabolites. nih.gov This approach is invaluable for metabolite discovery and for gaining a more holistic understanding of the chemical composition of a sample. nih.gov
NTA workflows typically involve high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with advanced data processing and bioinformatics tools. The HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. Fragmentation data (MS/MS) is then used to elucidate the structure of these compounds.
The process of identifying unknown metabolites through NTA is a significant challenge. It involves comparing the measured accurate mass and fragmentation patterns to spectral libraries and databases. When a match is not found, de novo structure elucidation is required, which is a complex and time-consuming process. Despite these challenges, NTA is a powerful tool for discovering novel metabolites of compounds like this compound and for exploring metabolic pathways. The development of harmonized NTA frameworks and best practices is ongoing to improve the reliability and comparability of results across different studies. nih.gov
Environmental Occurrence and Biogeochemical Transformations Involving Dibutyl 3 Hydroxybutyl Phosphate
Identification as an Environmental Transformation Product
Dibutyl 3-hydroxybutyl phosphate (B84403) is primarily recognized as a metabolite formed from the breakdown of tributyl phosphate (TBP), a compound extensively used as a plasticizer, flame retardant, and solvent. who.int Its detection in environmental matrices is a direct indicator of the transformation of the parent TBP molecule. Studies on the metabolism of TBP in various organisms have consistently identified Dibutyl 3-hydroxybutyl phosphate as a key intermediate. For instance, in vivo studies in male rats and in vitro studies with liver microsomes from goldfish have shown that TBP is metabolized to yield hydroxylated products, with this compound being a principal metabolite alongside dibutyl hydrogen phosphate. who.int This metabolic transformation is a crucial step in the environmental degradation pathway of TBP.
Microbial Degradation Pathways Leading to its Formation
The formation of this compound is a key step in the microbial degradation of tributyl phosphate (TBP). Both fungi and bacteria have been shown to metabolize TBP, leading to hydroxylated intermediates.
Fungal Biotransformation Mechanisms (e.g., White-Rot Fungi)
White-rot fungi are known for their ability to degrade a wide array of persistent organic pollutants, including organophosphate esters like TBP. mdpi.comnih.gov Recent research has demonstrated that the degradation of TBP by white-rot fungi proceeds through successive hydroxylation and hydrolysis reactions. nih.gov While the specific enzymatic machinery can vary between fungal species, the initial step often involves the introduction of a hydroxyl group onto one of the butyl chains of the TBP molecule, leading to the formation of hydroxylated TPs. This process is a critical detoxification step, as it increases the water solubility of the compound, making it more amenable to further degradation. The fungus Cunninghamella elegans is a well-studied model organism for xenobiotic metabolism and has been shown to metabolize various compounds through oxidation and hydroxylation, suggesting its potential involvement in the formation of hydroxylated TBP metabolites. nih.gov
Bacterial Degradation Systems
Numerous bacterial species have been identified with the capability to degrade TBP, often utilizing it as a source of carbon and phosphorus. The degradation typically proceeds through a stepwise hydrolysis of the ester bonds. A key intermediate in this process is dibutyl phosphate (DBP), which is formed by the cleavage of one butyl group. researchgate.netnih.gov However, hydroxylation of the butyl chain can also occur. For instance, studies with various bacterial strains, including those from the genera Pseudomonas, Sphingobium, and Rhodococcus, have elucidated pathways for TBP degradation. nih.govjmb.or.krnih.gov Some bacterial systems have demonstrated the ability to completely mineralize TBP to phosphate and butanol. researchgate.net The degradation rates can be significant, with some strains capable of degrading high concentrations of TBP in a matter of days. researchgate.net
| Bacterial Strain/System | Parent Compound | Key Transformation Products | Degradation Rate/Efficiency | Reference |
| Aerobic Granular Biofilms | Tributyl Phosphate (TBP) | Dibutyl phosphate (DBP), n-Butanol, Inorganic Phosphate | Complete degradation of 2mM TBP in 5 hours (0.4 µmol mL⁻¹ h⁻¹) | nih.gov |
| Sphingobium sp. strain RSMS | Tributyl Phosphate (TBP) | Dibutyl phosphate (DBP), n-Butanol, Inorganic Phosphate | Complete degradation of 30 mM TBP in 3 days (0.25–0.45 µmol mL⁻¹ h⁻¹) | researchgate.net |
| Providencia sp. BGW4 | Tributyl Phosphate (TBP) | Not specified | 61.0 ± 2.8% degradation of 5 mM TBP in 4 days | nih.gov |
| Delftia sp. BGW1 | Tributyl Phosphate (TBP) | Not specified | 57.0 ± 2.0% degradation of 5 mM TBP in 4 days | nih.gov |
| Rhodopseudomonas palustris | Tributyl Phosphate (TBP) | Not specified | Degradation of 1.6 mM TBP in 3 weeks under photosynthetic conditions | nih.gov |
Role in the Environmental Fate of Parent Organophosphorus Esters
The formation of this compound is a critical juncture in the environmental fate of its parent compound, TBP. The introduction of a hydroxyl group significantly alters the physicochemical properties of the molecule. This transformation generally increases the polarity and water solubility of the compound compared to the more lipophilic parent TBP. who.int This increased hydrophilicity can affect its partitioning behavior in different environmental compartments, such as soil, water, and sediment.
Hydroxylated metabolites are often more susceptible to further microbial degradation than the parent compound. The initial hydroxylation step can be considered a detoxification mechanism, as it can reduce the toxicity of the original compound and facilitate its complete mineralization by microorganisms. Therefore, the formation of this compound represents a key step towards the ultimate removal of TBP from the environment.
Bioaccumulation and Translocation Patterns of Related Organophosphates (as context for its formation)
The bioaccumulation potential of organophosphorus esters is a significant environmental concern. The tendency of a chemical to accumulate in an organism is influenced by factors such as its lipophilicity (often expressed as the octanol-water partition coefficient, log Kow), the organism's metabolism, and feeding habits. inchem.org TBP itself has a log Kow of around 4.0, suggesting a potential for bioaccumulation. who.int
However, the biotransformation of TBP to more polar metabolites like this compound plays a crucial role in mitigating this bioaccumulation potential. The formation of hydroxylated metabolites generally leads to lower bioaccumulation factors (BAFs) compared to the parent compounds. This is because the increased water solubility of the metabolites facilitates their excretion from the organism.
Research Implications and Future Directions Pertaining to Dibutyl 3 Hydroxybutyl Phosphate
Contribution to Understanding Organophosphorus Ester Metabolism
The investigation of dibutyl 3-hydroxybutyl phosphate (B84403) is pivotal to elucidating the metabolic pathways of organophosphorus esters (OPEs). OPEs undergo biotransformation in living organisms, a process that can either lead to detoxification or, in some cases, metabolic activation to more toxic compounds. researchgate.net The formation of dibutyl 3-hydroxybutyl phosphate from TNBP is a clear example of in-vivo metabolism. medchemexpress.commedchemexpress.com
The primary mechanism for the metabolism of many OPEs is through the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes catalyze reactions such as C-hydroxylation and O-dealkylation. nih.gov In the case of TNBP, the formation of this compound likely occurs through hydroxylation of one of the butyl chains. The study of this specific metabolite helps to map the broader metabolic landscape of OPEs, providing insights into which enzymatic systems are involved and the types of reactions that occur. nih.gov This knowledge is crucial for predicting the metabolic fate of other structurally similar OPEs and understanding their potential for bioaccumulation and toxicity.
Significance in Environmental Risk Assessment of Parent Compounds Through Metabolite Profiling
The presence and concentration of metabolites like this compound in the environment serve as important biomarkers for assessing the environmental impact of the parent compound, TNBP. nih.gov Since OPEs can be released into the environment through various means, including industrial discharge and leaching from consumer products, understanding their environmental fate is critical. nih.gov
Metabolite profiling allows for a more comprehensive risk assessment than monitoring the parent compound alone. The detection of this compound in environmental matrices such as soil and water indicates the biotransformation of TNBP by organisms in that ecosystem. nih.gov This information is vital for several reasons:
Bioavailability and Degradation: The presence of metabolites confirms that the parent compound is bioavailable and is being actively processed by the biota.
Toxicity of Metabolites: While metabolism can be a detoxification pathway, the resulting metabolites may also exhibit toxicity. Assessing the ecological risk quotient (RQ), which compares the measured environmental concentration to the predicted no-effect concentration, for both parent compounds and their metabolites is essential for a complete risk profile. mdpi.comnih.gov
Exposure Pathways: Identifying metabolites in various environmental compartments helps to trace the exposure pathways of the parent OPEs and their degradation products. nih.gov
Advanced Research on Biotransformation Enzyme Systems
Future research will undoubtedly focus on the specific enzyme systems responsible for the biotransformation of TNBP to this compound. The cytochrome P450 superfamily is a primary candidate for this metabolic conversion. nih.gov Advanced research in this area will likely involve:
In Vitro Studies: Utilizing liver microsomes from various species to pinpoint the specific CYP isoforms involved in the hydroxylation of TNBP. medchemexpress.comnih.gov Such studies can determine the kinetics of the reaction and compare metabolic rates across different organisms.
Recombinant Enzyme Systems: Employing genetically engineered cells that express specific human or environmental enzymes to confirm their role in the metabolism of TNBP.
Computational Modeling: Using techniques like density functional theory (DFT) calculations and molecular dynamics simulations to model the interaction between TNBP and the active site of metabolic enzymes, providing insights into the reaction mechanisms at a molecular level. nih.gov
Understanding the enzymatic basis of OPE metabolism is not only academically important but also has practical applications in bioremediation, where enzymes could be harnessed to detoxify contaminated environments. frontiersin.orgresearchgate.net
Development of Novel Analytical Approaches for Complex Matrices
The accurate and sensitive detection of this compound in complex environmental and biological matrices, such as soil, water, and urine, is a significant analytical challenge. mdpi.comnih.gov The development of novel analytical methods is crucial for both research and regulatory monitoring. Key areas of advancement include:
Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of OPE metabolites. mdpi.comnih.gov Future developments will likely focus on improving the speed, resolution, and sensitivity of these methods.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide high mass accuracy and resolution, enabling the confident identification and quantification of metabolites, even in complex mixtures, and can help in the discovery of novel metabolites. birmingham.ac.uk
Improved Sample Preparation: Innovations in sample extraction and clean-up, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE), are essential for removing interfering substances from the matrix and concentrating the analyte of interest. mdpi.com
Metabolomics Approaches: Untargeted and targeted metabolomics strategies, which aim to comprehensively analyze all metabolites in a sample, can provide a more holistic view of the biological response to OPE exposure. researchgate.net
Q & A
Q. What are the key challenges in quantifying Dibutyl 3-Hydroxybutyl Phosphate and its metabolites in biological or environmental samples?
Coelution during chromatographic analysis is a major challenge, as Dibutyl Phosphate (DBUP) and Di-isobutyl Phosphate (DIBP) cannot be reliably separated using standard methods. This necessitates advanced analytical techniques such as ion-pair chromatography with tetrahexylammonium bromide as the ion-pairing agent or capillary electrophoresis with conductivity detection. Calibration standards must span a wide concentration range (0.24–10.8 mg/mL) to account for solubility limitations in aqueous matrices .
Q. How can researchers synthesize this compound derivatives with high purity?
Synthesis typically involves transesterification or phosphorylation reactions. For example, tributyl phosphate derivatives can be functionalized via mixed-function oxidase-mediated oxidation of butyl groups. Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tightly controlled to minimize side products like dibutyl hydrogen phosphate (DBP) or monobutyl phosphate (MBP). Post-synthesis purification via column chromatography or recrystallization is critical .
Q. What experimental protocols ensure stability during storage and handling of this compound?
Store the compound in inert, amber glass containers under nitrogen to prevent oxidation. Avoid contact with strong oxidizers, metals (e.g., alkali metals), or high temperatures (>100°C) to prevent decomposition into toxic POx fumes. Stability testing should include periodic analysis via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to detect degradation products .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what analytical methods are suitable for tracking its metabolites?
In mammals, hepatic metabolism via glutathione-S-transferase-mediated transalkylation produces sulfur-containing metabolites like (3-hydroxybutyl)mercapturic acid. In contrast, microbial degradation in environmental systems yields simpler phosphate esters. Advanced techniques such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are recommended for identifying low-abundance metabolites in complex matrices .
Q. What experimental designs address contradictions in reported biodegradation rates of this compound?
Discrepancies arise from varying test conditions (e.g., aerobic vs. anaerobic, microbial consortia). To resolve this, use standardized OECD 301/302 biodegradation protocols with defined inocula. Monitor degradation intermediates (e.g., MBP, DBP) via ion-pair chromatography and validate results using isotachophoresis. Environmental half-life estimates should account for pH-dependent hydrolysis rates and photolytic degradation .
Q. How can researchers model the environmental fate of this compound in aquatic systems?
Develop partitioning coefficients (log Kow, log Koc) using shake-flask experiments with octanol-water or soil-water systems. Solubility data (e.g., 18 g/L in water at 20°C) and sorption isotherms should inform fugacity models. Incorporate degradation pathways (hydrolysis, microbial) and validate predictions with field data from contaminated sites .
Q. What methodologies are effective for resolving conflicting toxicity data in cellular and animal models?
Conflicting results often stem from differences in exposure routes (oral vs. dermal) or metabolic activation. Use in vitro assays (e.g., HepG2 cells for hepatic metabolism) alongside in vivo studies with isotope-labeled compounds (e.g., [<sup>14</sup>C]-tributyl phosphate). Mechanistic studies should focus on glutathione depletion and oxidative stress biomarkers (e.g., malondialdehyde) to clarify toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
